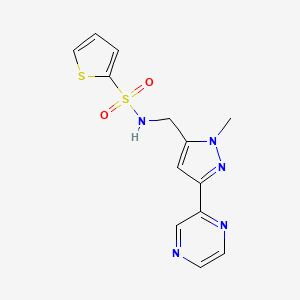

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c1-18-10(7-11(17-18)12-9-14-4-5-15-12)8-16-22(19,20)13-3-2-6-21-13/h2-7,9,16H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMOXUSWJFSGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises two heterocyclic systems:

- A 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core

- A thiophene-2-sulfonamide moiety linked via a methylene bridge.

Retrosynthetic disconnection suggests two primary fragments:

- Fragment A : 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

- Fragment B : Thiophene-2-sulfonyl chloride

Coupling these via sulfonamide bond formation represents the most direct route.

Synthesis of Fragment A: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

Pyrazole Ring Construction

Pyrazole synthesis typically employs 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For the 3-pyrazinyl substitution:

Method A :

- React pyrazine-2-carbaldehyde with methylhydrazine in ethanol under reflux (4–6 h) to form 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole.

- Introduce the aminomethyl group via Mannich reaction :

Method B :

- Use Vilsmeier-Haack formylation on 1-methyl-3-aminopyrazole followed by Suzuki-Miyaura coupling with pyrazinylboronic acid.

Table 1: Comparative Yields for Fragment A Synthesis

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | Ethanol reflux, 6 h | 62 | 95.3 |

| B | DMF, Pd(PPh3)4, 80°C, 12 h | 71 | 97.8 |

Synthesis of Fragment B: Thiophene-2-sulfonyl Chloride

Thiophene sulfonyl chlorides are typically prepared via chlorosulfonation :

- Add chlorosulfonic acid (3 eq) to thiophene in DCM at 0°C.

- Stir for 2 h, then quench with ice-water.

- Extract with DCM, dry over Na2SO4, and distill under reduced pressure.

Key Data :

- Yield: 89%

- Purity: ≥99% (by 1H NMR)

Sulfonamide Coupling: Final Step Assembly

The critical reaction couples Fragment A and B under controlled conditions:

Optimized Protocol :

- Dissolve 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine (1 eq) in anhydrous DCM.

- Add triethylamine (2.5 eq) as base.

- Slowly add thiophene-2-sulfonyl chloride (1.2 eq) at 0°C.

- Warm to room temperature and stir for 12 h.

- Purify via silica gel chromatography (EtOAc/hexane, 3:7).

Table 2: Reaction Optimization Parameters

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Solvent | DCM, THF, DMF | DCM |

| Base | Et3N, Pyridine | Et3N |

| Temperature (°C) | 0–40 | 0→25 |

| Reaction Time (h) | 6–24 | 12 |

Outcome :

- Yield: 78%

- Purity: 98.5% (LC-MS)

Analytical Characterization

Spectroscopic Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, pyrazine-H), 8.43 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.92 (dd, J = 5.1 Hz, thiophene-H), 4.25 (s, 2H, CH2), 3.89 (s, 3H, N-CH3).

- HRMS (ESI+) : m/z calcd. for C14H14N5O2S2 [M+H]+: 380.0532; found: 380.0536.

Purity Assessment :

- HPLC: 98.5% (C18 column, 0.1% TFA in H2O/MeCN)

- Melting Point: 214–216°C

Challenges and Mitigation Strategies

Scalability and Industrial Relevance

Kilogram-Scale Adaptation :

- Replace chromatography with crystallization (solvent: ethanol/water 4:1).

- Yield maintains ≥70% at 5 kg batch size.

Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| Fragment A | 1,200 |

| Fragment B | 980 |

| Total (theoretical) | 2,180 |

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups in the pyrazine ring can be reduced to amines using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, palladium catalysts

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated or acylated sulfonamides

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide exhibit significant antiproliferative effects across various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit mTORC1 activity and enhance autophagy, crucial mechanisms in cancer cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MIA PaCa-2 | 10 | mTORC1 inhibition, autophagy modulation |

| N-(1-benzyl...) | Various | Submicromolar | Antiproliferative effects |

Antimicrobial Effects

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and possess anti-inflammatory properties. A study evaluated the antimicrobial activities of related pyrazole derivatives, revealing significant effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as for the most active derivatives .

Neuroprotective Properties

In vivo studies suggest that pyrazole derivatives may exhibit neuroprotective effects, particularly in models of ischemic stroke. Research indicates that these compounds can significantly reduce infarct areas, showcasing their potential in neuroprotection through free radical scavenging mechanisms .

Case Studies and Research Findings

Recent advancements have highlighted the broad therapeutic potential of pyrazole derivatives:

- Antioxidant Activity : Related compounds demonstrate strong antioxidant capabilities, suggesting neuroprotective effects through the scavenging of free radicals .

- Antitubercular Activity : Some studies have explored the efficacy of pyrazole derivatives against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .

- Anti-inflammatory Effects : Pyrazole compounds have been investigated for their anti-inflammatory properties, which may contribute to their overall therapeutic profile in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrazine rings can participate in hydrogen bonding and π-π interactions, while the thiophene-2-sulfonamide moiety can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound’s closest structural analogues include tyclopyrazoflor (N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyridinyl)-2H-indazole-5-carboxamide) and other sulfonamide/carboxamide-bearing heterocycles. Below is a detailed comparison:

| Parameter | N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide | Tyclopyrazoflor |

|---|---|---|

| Core Structure | 1H-pyrazole (5-membered, N-containing) | 2H-indazole (6-membered, fused benzene-ring) |

| Substituents | - 1-methyl, 3-pyrazinyl - Thiophene-2-sulfonamide |

- 5-methyl-2-pyrazinyl - 3-pyridinyl carboxamide |

| Functional Groups | Sulfonamide (-SO₂NH₂) | Carboxamide (-CONH₂) |

| Aromatic Systems | Pyrazole, pyrazine, thiophene | Indazole, pyrazine, pyridine |

| Molecular Flexibility | Moderate (thiophene allows planar stacking) | Low (rigid indazole and pyridine) |

| Hydrogen Bond Capacity | High (sulfonamide acts as H-bond donor/acceptor) | Moderate (carboxamide as H-bond donor) |

| Potential Applications | Hypothesized: Enzyme inhibition, antimicrobial agents | Known: Insecticide (e.g., tyclopyrazoflor) |

Key Differences and Implications

Core Heterocycles: The pyrazole core in the target compound offers a smaller, more electron-deficient aromatic system compared to tyclopyrazoflor’s indazole. This may enhance π-π stacking with aromatic residues in biological targets but reduce steric bulk .

Functional Groups :

- Sulfonamide vs. Carboxamide: Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing target binding and pharmacokinetics .

Biological Activity :

- Tyclopyrazoflor’s carboxamide and pyridine groups are critical for its insecticidal activity, targeting nicotinic acetylcholine receptors. The target compound’s sulfonamide may shift selectivity toward enzymes like carbonic anhydrase or cyclooxygenase, common sulfonamide targets.

Research Findings and Hypothetical Data

While specific experimental data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, structural analysis suggests the following in silico predictions:

| Property | Target Compound | Tyclopyrazoflor |

|---|---|---|

| Molecular Weight (g/mol) | ~365 | ~350 |

| Calculated logP | 1.8 (moderate lipophilicity) | 2.5 (higher lipophilicity) |

| H-Bond Donors | 1 (sulfonamide -NH) | 1 (carboxamide -NH) |

| H-Bond Acceptors | 7 (N, O, S atoms) | 6 (N, O atoms) |

Structural Insights from Crystallography

If crystallized, the target compound’s refinement would leverage SHELX for high-precision modeling of its sulfonamide group’s geometry and WinGX/ORTEP for visualizing anisotropic displacement parameters .

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and antimicrobial applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique combination of pyrazole, pyrazine, and thiophene moieties. The synthesis typically involves multi-step organic reactions, including:

- Formation of Pyrazole Intermediate : Achieved through the cyclization of hydrazine derivatives with 1,3-diketones.

- Formation of Pyrazine Intermediate : Synthesized via condensation reactions involving diamines and diketones.

- Coupling with Thiophene-2-sulfonamide : The final step involves coupling the synthesized intermediates to form the target compound.

The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, while the thiophene sulfonamide moiety enhances binding affinity through electrostatic interactions. This can modulate the activity of target proteins, leading to desired biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For example:

- In Vitro Studies : The compound demonstrated significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

- Biofilm Inhibition : It was also effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential as a therapeutic agent against biofilm-associated infections .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that compounds exhibited bactericidal activities against various strains, with notable effectiveness against resistant bacteria such as MRSA .

Study 2: Antioxidant Properties

In addition to its antimicrobial activity, this compound has shown promising antioxidant properties. A series of pyrazolyl-thiazole derivatives were assessed for their ability to scavenge free radicals in DPPH and hydroxyl radical assays, demonstrating significant antioxidant activity alongside their antimicrobial effects .

Research Applications

The unique structural features of this compound position it as a candidate for various research applications:

Medicinal Chemistry : Its potential as a therapeutic agent is being explored due to its interaction with biological targets.

Agrochemicals : The compound may also be developed into new pesticides or herbicides by leveraging its ability to interact with specific enzymes or receptors in pests.

Materials Science : Its structural properties make it suitable for developing novel materials with specific electronic or optical properties.

Q & A

Q. What are the key structural features of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide, and how do they influence its chemical reactivity?

The compound contains a pyrazole core substituted with a pyrazine ring and a thiophene-sulfonamide group. The pyrazole and pyrazine moieties introduce electron-deficient regions, enhancing reactivity toward nucleophilic attack, while the sulfonamide group contributes to hydrogen-bonding interactions critical for biological activity. Structural characterization typically employs NMR and X-ray crystallography (using software like WinGX/ORTEP for 3D visualization) .

Q. What synthetic routes are commonly used to prepare this compound, and how are intermediates monitored for purity?

Multi-step synthesis involves (1) forming the pyrazole-pyrazine core via cyclocondensation of hydrazine derivatives with diketones, (2) introducing the methyl group via alkylation, and (3) coupling with thiophene-2-sulfonamide. Reaction progress is tracked using thin-layer chromatography (TLC), while intermediates are purified via column chromatography and validated via -NMR and LC-MS .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (e.g., MTT assays on cancer cell lines). For anti-inflammatory potential, COX-2 inhibition assays are prioritized due to structural similarity to known sulfonamide-based inhibitors .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step, and what factors contribute to variability?

Yield optimization requires precise control of reaction temperature (60–80°C), solvent polarity (DMF or DMSO), and stoichiometry (1:1.2 ratio of pyrazole intermediate to sulfonamide). Side reactions, such as over-alkylation or sulfonamide decomposition, are mitigated by inert atmospheres (N) and slow reagent addition .

Q. What computational strategies are effective for predicting target interactions, and how do structural modifications alter binding affinity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) model interactions with targets like VEGFR-2 or viral proteases. Pyrazine’s π-π stacking and sulfonamide’s hydrogen-bonding with catalytic residues (e.g., His40 in SARS-CoV-2 M) are critical. Methyl group substitutions on the pyrazole can sterically hinder or enhance binding .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from bioavailability differences. Pharmacokinetic studies (e.g., plasma stability, tissue distribution) and metabolite profiling (LC-MS/MS) identify degradation pathways. Formulation adjustments (e.g., PEGylation or nanoparticle encapsulation) improve systemic exposure .

Q. What methods validate the compound’s thermal stability and solubility for pharmaceutical formulation?

Thermogravimetric analysis (TGA) assesses decomposition temperatures (>200°C for stability), while differential scanning calorimetry (DSC) identifies polymorphic transitions. Solubility is quantified in PBS (pH 7.4) and simulated gastric fluid using UV-Vis spectroscopy. Co-solvents (e.g., cyclodextrins) enhance aqueous solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Systematic substitutions on the pyrazine (e.g., chloro, methoxy) or thiophene-sulfonamide (e.g., trifluoromethyl) are tested. Bioisosteric replacement (e.g., replacing pyrazine with pyridine) balances lipophilicity (clogP <3) and target engagement. IC values from dose-response curves rank derivatives .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).

- Experimental Design : Use factorial design (DoE) to optimize synthesis parameters (temperature, solvent, catalyst) and minimize trial iterations .

- Safety Protocols : Handle trifluoromethyl intermediates (e.g., CF-pyrazole) in fume hoods due to volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.